molecular formula C15H17BrINO2 B13147741 3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one

3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one

Cat. No.: B13147741
M. Wt: 450.11 g/mol
InChI Key: CCMIGGJYLTZRGQ-UHFFFAOYSA-N
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Description

3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one typically involves multi-step organic reactions. One possible route could be:

    Starting Materials: 4-iodoaniline, 2-bromo-2-methylpropanoic acid, and piperidin-2-one.

    Step 1: Formation of 4-iodophenylpiperidin-2-one by reacting 4-iodoaniline with piperidin-2-one under acidic conditions.

    Step 2: Acylation of the intermediate with 2-bromo-2-methylpropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinone ring.

    Reduction: Reduction reactions could target the carbonyl group in the piperidinone ring.

    Substitution: The bromine and iodine atoms make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidinone ring.

    Reduction: Reduced forms of the piperidinone ring.

    Substitution: Substituted derivatives where bromine or iodine is replaced by other functional groups.

Scientific Research Applications

3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one could have various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with proteins, enzymes, or receptors, altering their function. The presence of bromine and iodine could enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one
  • 3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one

Uniqueness

The unique combination of bromine and iodine in 3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H17BrINO2

Molecular Weight

450.11 g/mol

IUPAC Name

3-(2-bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one

InChI

InChI=1S/C15H17BrINO2/c1-15(2,16)13(19)12-4-3-9-18(14(12)20)11-7-5-10(17)6-8-11/h5-8,12H,3-4,9H2,1-2H3

InChI Key

CCMIGGJYLTZRGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)I)Br

Origin of Product

United States

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